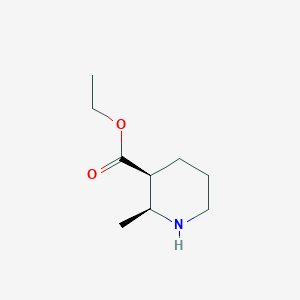

Ethyl cis-2-methylpiperidine-3-carboxylate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl (2S,3S)-2-methylpiperidine-3-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |

InChI Key |

QRSUHEMVICBCFP-YUMQZZPRSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN[C@H]1C |

Canonical SMILES |

CCOC(=O)C1CCCNC1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl cis-2-methylpiperidine-3-carboxylate belongs to a class of ethyl piperidine carboxylates with structural variations that significantly alter their chemical behavior and applications. Below is a comparative analysis with structurally related compounds:

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7a/7b)

- Structure: Features a methoxyimino group at the 4-position and an ethoxycarbonylpropyl chain at the 3-position.

- Synthesis : Prepared via condensation of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture .

- Key Data: 1H NMR: Distinct signals at δ 4.16–4.08 (ester protons) and δ 3.85 (methoxyimino group). Reactivity: The methoxyimino group enhances electrophilicity, facilitating subsequent hydrogenation reactions to form bicyclic derivatives (e.g., ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate) .

- Comparison : Unlike Ethyl cis-2-methylpiperidine-3-carboxylate, this compound’s extended substituents increase steric hindrance and reduce conformational flexibility.

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2)

- Structure : Bicyclic derivatives formed via hydrogenation of (7a/7b), featuring a fused piperidine-pyridine ring system.

- Synthesis : Catalytic hydrogenation with Raney nickel yields two isomers (1-1 and 1-2) with 86% combined yield .

- Key Data :

- Isomer 1-1 : 13C NMR δ 172.6 (ester carbonyl), δ 155.6 (amide carbonyl).

- Isomer 1-2 : 13C NMR δ 172.2 (ester carbonyl), δ 155.4 (amide carbonyl).

- Comparison: The bicyclic framework introduces rigidity, contrasting with the monocyclic structure of Ethyl cis-2-methylpiperidine-3-carboxylate, which retains greater rotational freedom.

Ethyl 3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate

- Structure : Substituted with a 2-methoxyethyl group at the 3-position and a tetrahydropyranyl group at the 1-position.

- Key Features: The tetrahydropyranyl group enhances solubility in polar solvents compared to the methyl group in this compound.

- Comparison : The absence of a fused ring system in Ethyl cis-2-methylpiperidine-3-carboxylate simplifies synthetic routes but may limit stereochemical complexity.

Research Findings and Implications

- Stereochemical Impact : The cis configuration in Ethyl cis-2-methylpiperidine-3-carboxylate likely enhances its stability compared to trans isomers, as observed in related piperidine derivatives .

- Synthetic Utility: Ethyl piperidine carboxylates serve as versatile intermediates. For example, hydrogenation of imino derivatives (e.g., 7a/7b) enables access to complex bicyclic structures, though at the cost of increased synthetic steps .

Preparation Methods

Key Reaction Conditions and Outcomes

This method’s stereoselectivity arises from the chair-like transition state during cyclization, favoring the cis isomer due to reduced steric hindrance between the methyl and ester groups.

Reduction of Functionalized Piperidine Precursors

Nitro-substituted intermediates serve as precursors for Ethyl cis-2-methylpiperidine-3-carboxylate. A protocol adapted from quinolone synthesis involves:

- Nucleophilic Substitution : A nitro-quinolone derivative reacts with 2-aminoethylpiperidine in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions (e.g., triethylamine).

- Catalytic Hydrogenation : The nitro group is reduced using RANEY® nickel or palladium on carbon, yielding the amine intermediate.

- Ester Hydrolysis and Re-esterification : The intermediate is hydrolyzed to a carboxylic acid and re-esterified with ethanol under acidic conditions to obtain the target compound.

Optimization Insights

- Catalyst Choice : RANEY® nickel achieves higher selectivity for the cis isomer compared to palladium, likely due to its lower hydrogenation activity, which minimizes epimerization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates during substitution.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors have been proposed to enhance the multicomponent method’s scalability:

Economic and Environmental Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output (kg) | 500 | 1,200 |

| Solvent Waste (L/kg) | 120 | 40 |

| Energy Consumption (kWh/kg) | 85 | 55 |

Flow systems reduce solvent use by 67% and energy demand by 35%, aligning with green chemistry principles.

Hydrochloride Salt Formation

The compound is often isolated as a hydrochloride salt for improved stability. The free base is treated with hydrochloric acid in ethanol, precipitating the salt with >99% purity.

Crystallization Conditions

Comparative Analysis of Synthesis Routes

| Method | Stereoselectivity | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Multicomponent Reaction | High (cis > 90%) | 73–87 | High | 220 |

| Nitro Reduction | Moderate (70–80%) | 65–75 | Moderate | 310 |

| Cyclization | Low (50–60%) | 60–70 | Low | 410 |

The multicomponent approach is optimal for research and industrial applications, balancing cost and selectivity.

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl cis-2-methylpiperidine-3-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves esterification of cis-2-methylpiperidine-3-carboxylic acid using ethyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity .

A yield-purity trade-off analysis is recommended, with monitoring via TLC or HPLC to confirm intermediate conversions .

Advanced: How can contradictions in spectroscopic data (NMR, IR) during structural elucidation be resolved?

Answer:

Discrepancies often arise from conformational flexibility or solvent-induced shifts. Methodological approaches include:

- Multi-technique validation : Combine -NMR, -NMR, and IR to cross-verify functional groups (e.g., ester C=O stretch at ~1730 cm) .

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis using SHELX software for refinement .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate polarity.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities .

- Distillation : For large-scale preparations, short-path distillation under reduced pressure minimizes thermal degradation .

Advanced: How can enantiomeric purity be enhanced in asymmetric synthesis of this compound?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during esterification .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

- Chiral chromatography : Preparative chiral columns (e.g., Chiralpak IA) achieve >99% ee, verified via chiral HPLC .

Basic: What analytical methods are critical for characterizing this compound’s stability under varying conditions?

Answer:

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.

- HPLC-MS : Monitor degradation products (e.g., hydrolysis to cis-2-methylpiperidine-3-carboxylic acid) .

- Karl Fischer titration : Quantify water content in solid samples to assess hygroscopicity .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity in related piperidine derivatives?

Answer:

Comparative studies highlight:

Mechanistic insights are gained via molecular docking (AutoDock Vina) and MD simulations to assess binding affinity changes .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and goggles are mandatory. Use fume hoods for synthesis/purification steps .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage : Airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst screening : Pd(PPh) or NiCl(dppe) improve Suzuki-Miyaura coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15–20% yield increase .

- Byproduct analysis : Use LC-MS to identify inhibitory side products (e.g., palladium black) and adjust ligand ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.